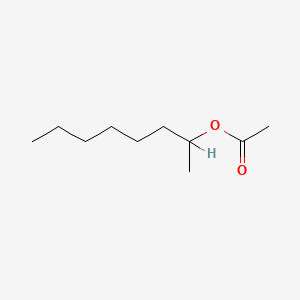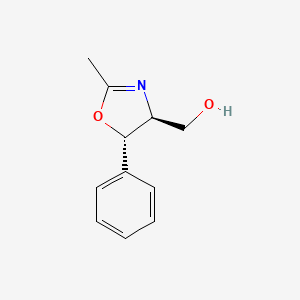
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
概要
説明
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of benzene, featuring chloro, nitro, and phenylsulfonyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration, chlorination, and sulfonylation of benzene derivatives. One common method involves the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene, followed by sulfonylation with phenylsulfonyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
NAS Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with strong nucleophiles.
Reduction Reactions: Commonly use hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride (NaBH4) in methanol.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products
NAS Reactions: Substituted benzene derivatives with various functional groups depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfone derivatives with enhanced stability and reactivity.
科学的研究の応用
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is utilized in several scientific research applications:
作用機序
The mechanism of action of 1-chloro-2-nitro-4-(phenylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications .
類似化合物との比較
Similar Compounds
1-Chloro-2-nitrobenzene: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.
2-Chloro-4-nitro-1-(phenylsulfonyl)benzene: Positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene: Another positional isomer with distinct properties and uses.
Uniqueness
The combination of chloro, nitro, and phenylsulfonyl groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industry .
特性
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDLMYLTUSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342284 | |
| Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-36-6 | |
| Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)


![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)
